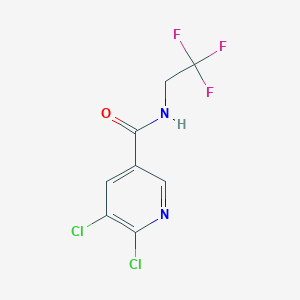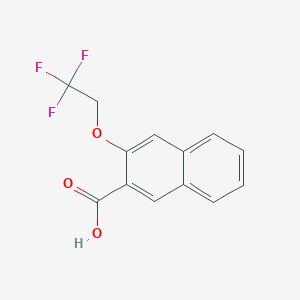
4-(Cyclohexylmethoxy)-3-methoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexylmethoxy)-3-methoxybenzonitrile is an organic compound that features a benzonitrile core substituted with cyclohexylmethoxy and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylmethoxy)-3-methoxybenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzonitrile and cyclohexylmethanol.
Etherification Reaction: The hydroxyl group of 4-hydroxy-3-methoxybenzonitrile is etherified with cyclohexylmethanol in the presence of a suitable base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) to form the desired product.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(Cyclohexylmethoxy)-3-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids (e.g., sulfuric acid) or halogens (e.g., bromine) as reagents.
Major Products
Oxidation: Formation of 4-(Cyclohexylmethoxy)-3-methoxybenzoic acid.
Reduction: Formation of 4-(Cyclohexylmethoxy)-3-methoxybenzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(Cyclohexylmethoxy)-3-methoxybenzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Cyclohexylmethoxy)-3-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit specific enzymes involved in disease processes or bind to receptors to alter cellular signaling.
類似化合物との比較
Similar Compounds
4-(Cyclohexylmethoxy)-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
4-(Cyclohexylmethoxy)-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(Cyclohexylmethoxy)-3-methoxybenzylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
4-(Cyclohexylmethoxy)-3-methoxybenzonitrile is unique due to the presence of both cyclohexylmethoxy and methoxy groups on the benzonitrile core. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-(cyclohexylmethoxy)-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-17-15-9-13(10-16)7-8-14(15)18-11-12-5-3-2-4-6-12/h7-9,12H,2-6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMOJAVJRWIQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B7807791.png)











